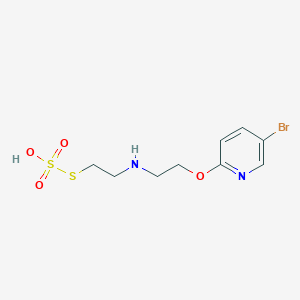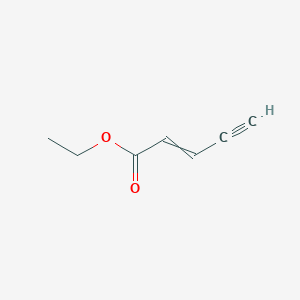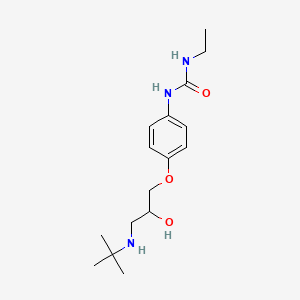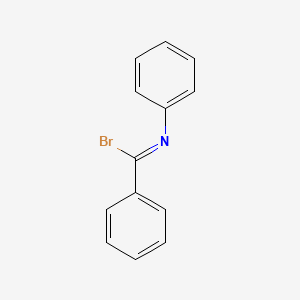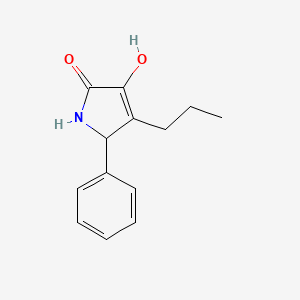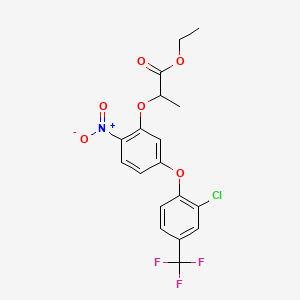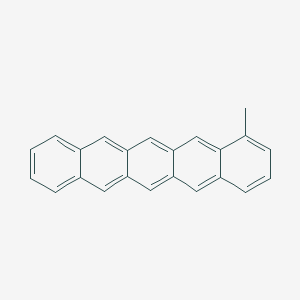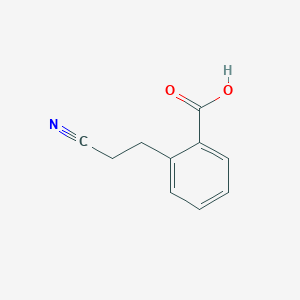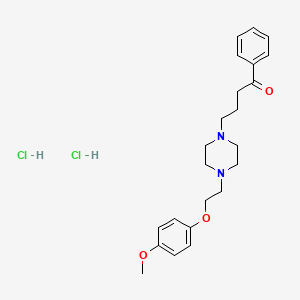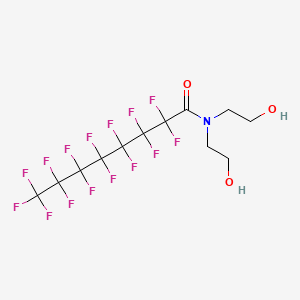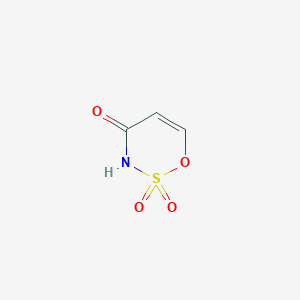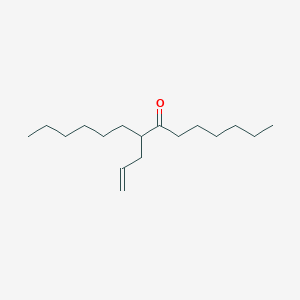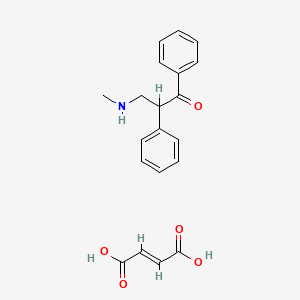
3-(Methylamino)-2-phenylpropiophenone maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-2-phenylpropiophenone maleate is an organic compound that belongs to the class of phenylpropiophenones It is characterized by the presence of a methylamino group attached to the phenylpropiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2-phenylpropiophenone maleate typically involves the reaction of 2-phenylpropiophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反应分析
Types of Reactions
3-(Methylamino)-2-phenylpropiophenone maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropiophenones.
科学研究应用
3-(Methylamino)-2-phenylpropiophenone maleate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(Methylamino)-2-phenylpropiophenone maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Phenylpropiophenone: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-(Amino)-2-phenylpropiophenone: Similar structure but without the methyl group, leading to different chemical properties.
3-(Dimethylamino)-2-phenylpropiophenone: Contains an additional methyl group, which can affect its reactivity and interactions.
Uniqueness
3-(Methylamino)-2-phenylpropiophenone maleate is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
40281-12-7 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;3-(methylamino)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C16H17NO.C4H4O4/c1-17-12-15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14;5-3(6)1-2-4(7)8/h2-11,15,17H,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
XVVRVNIDUKODKO-WLHGVMLRSA-N |
手性 SMILES |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


